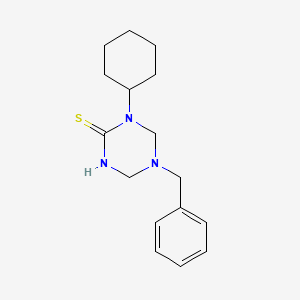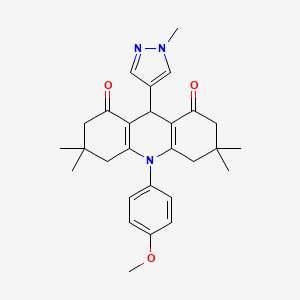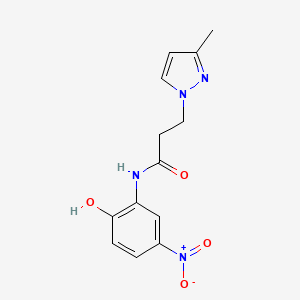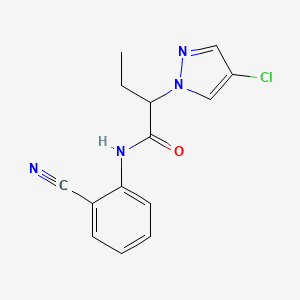![molecular formula C14H11N7O5 B10945939 N-(4-nitro-1H-pyrazol-1-yl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10945939.png)
N-(4-nitro-1H-pyrazol-1-yl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-nitro-1H-pyrazol-1-yl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a complex organic compound characterized by the presence of nitro groups and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitro-1H-pyrazol-1-yl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. One common method includes the nitration of pyrazole derivatives followed by coupling with benzamide under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitro-1H-pyrazol-1-yl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N-(4-nitro-1H-pyrazol-1-yl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(4-nitro-1H-pyrazol-1-yl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups and pyrazole rings play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine
- 4-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(4-methylbenzyl)benzamide
Uniqueness
N-(4-nitro-1H-pyrazol-1-yl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is unique due to its specific arrangement of nitro groups and pyrazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H11N7O5 |
|---|---|
Molecular Weight |
357.28 g/mol |
IUPAC Name |
N-(4-nitropyrazol-1-yl)-3-[(4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C14H11N7O5/c22-14(17-19-9-13(6-16-19)21(25)26)11-3-1-2-10(4-11)7-18-8-12(5-15-18)20(23)24/h1-6,8-9H,7H2,(H,17,22) |
InChI Key |
CIKUWVUZYWUADZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NN2C=C(C=N2)[N+](=O)[O-])CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({(4E)-1-cyclohexyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(naphthalen-2-yl)acetamide](/img/structure/B10945866.png)

![ethyl 2-{[(2E)-3-(3-chlorophenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10945868.png)

![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B10945872.png)
![ethyl (2Z)-2-[(E)-{2-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazinylidene}methyl]-3-hydroxybut-2-enoate](/img/structure/B10945878.png)
![(5E)-3-butyl-5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B10945887.png)

![Ethyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10945895.png)

![N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B10945911.png)

![4-[(4-bromophenoxy)methyl]-N-(1H-indol-2-ylmethyl)benzamide](/img/structure/B10945918.png)
![1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-3-(tetrahydrofuran-2-ylmethyl)thiourea](/img/structure/B10945921.png)
